N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic compound featuring a bifunctional structure with distinct pharmacophoric elements. Its core consists of a 2-hydroxy-2,3-dihydro-1H-indene scaffold linked via a methylene group to an ethanediamide bridge, which connects to a 1-methanesulfonyl-substituted tetrahydroquinoline moiety. This design integrates structural motifs associated with enzyme inhibition, particularly targeting cholinesterases (AChE/BuChE) and proteasomes, as inferred from analogs in the literature . The hydroxyindenyl group may enhance binding to hydrophobic pockets in enzymes, while the methanesulfonyl group on the tetrahydroquinoline ring could improve solubility and target specificity .
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-31(29,30)25-10-4-7-15-8-9-18(11-19(15)25)24-21(27)20(26)23-14-22(28)12-16-5-2-3-6-17(16)13-22/h2-3,5-6,8-9,11,28H,4,7,10,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZROVBSNBZVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CC4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline derivatives.
Coupling Reaction: The two moieties are then coupled using a suitable linker, such as ethanediamide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The methanesulfonyl group can be reduced to a thiol.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Indenyl Moieties
Compounds bearing the 2,3-dihydro-1H-inden-2-yl group demonstrate varied biological activities depending on substituents and linker chemistry. For example:
- N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (PDB ID: 5NN0): This analog exhibits picomolar inhibitory activity against human BuChE (IC₅₀ = 1.03 ± 0.04 nM) due to optimal interactions with the enzyme’s catalytic site . The indenyl-piperidine core facilitates hydrophobic interactions, while the naphthamide group stabilizes binding via π-π stacking .
- N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) : A benzamide derivative with moderate AChE inhibition (docking score: −8.2 kcal/mol) but lower potency than the target compound, likely due to the absence of a sulfonamide group and ethanediamide linker .
Key Structural Differentiators :
- The target compound’s ethanediamide bridge allows dual anchoring to enzyme active sites, unlike single-amide analogs (e.g., B4), which show reduced binding stability .
- The methanesulfonyl group on tetrahydroquinoline enhances polarity and may reduce off-target effects compared to non-sulfonylated analogs (e.g., compound 24 in ) .
Tetrahydroquinoline Derivatives with Sulfonamide Substituents
Methanesulfonyl-substituted tetrahydroquinoline derivatives are critical for proteasome and carbonic anhydrase inhibition:
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24): This compound (melting point: 236–237°C) exhibits moderate carbonic anhydrase IX inhibition but lacks the hydroxyindenyl group, resulting in weaker cholinesterase affinity compared to the target compound .
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25): Methylation at the quinoline nitrogen improves metabolic stability but reduces BuChE selectivity due to steric hindrance .
Pharmacological Insights :
- The target compound’s hydroxyindenylmethyl group likely compensates for steric limitations seen in compound 25, enabling tighter binding to BuChE .
- Sulfonamide positioning on the tetrahydroquinoline ring (7-position in the target vs. 6-position in QOD analogs) optimizes hydrogen bonding with enzyme residues .
Ethanediamide-Linked Compounds
Ethanediamide bridges are rare but critical for dual-target inhibition:
- N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD): This analog inhibits falcipain-2 (malaria protease) but lacks the indenyl group, limiting its application in neurodegenerative disease models .
Comparative Advantages of the Target Compound :
- Docking scores for the target compound (−9.1 kcal/mol against AChE) surpass those of QOD analogs (−7.5 kcal/mol), suggesting superior enzyme affinity .
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